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Compound of Interest

Compound Name: 7-Chloro-1-heptanol

Cat. No.: B1582617

For Immediate Release

This guide provides a detailed spectroscopic comparison of 7-Chloro-1-heptanol and its
parent alcohol, 1-heptanol. Tailored for researchers, scientists, and professionals in drug
development, this document outlines the key differences in their Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The substitution of a terminal chlorine
atom in 7-Chloro-1-heptanol introduces distinct spectral features, allowing for unambiguous
differentiation from 1-heptanol.

Comparative Spectroscopic Data Analysis

The presence of an electronegative chlorine atom at the C-7 position in 7-Chloro-1-heptanol
significantly influences its spectral properties compared to 1-heptanol. These differences are
summarized in the following tables.

Table 1: *H NMR Spectral Data Comparison (CDCIs)
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7-Chloro-1-
1-heptanol heptanol
Assignment Chemical Shift Chemical Shift Multiplicity Integration
(5, ppm) (5, ppm)
(Predicted)
HO-CHz:- 3.64 3.65 Triplet 2H
-CH2z(OH)- 1.57 1.58 Quintet 2H
1.30-1.45
-(CH2)a- 1.29 (multiplet) ] Multiplet 8H
(multiplet)

CI-CHz- N/A 3.54 Triplet 2H
-CHs 0.88 N/A Triplet 3H
Variable (e.g., ) )

HO- 1.36) Variable Singlet (broad) 1H

Note: Predicted values for 7-Chloro-1-heptanol are based on established substituent effects.

« 13 1
) ) 7-Chloro-1-heptanol
1-heptanol Chemical Shift (9, ) ]
Carbon Atom Chemical Shift (6, ppm)
ppm)[1] .
(Predicted)
C-1 (-CH20H) 62.6 62.5
C-2 32.8 32.7
C-3 25.8 25.7
C-4 29.2 28.8
C-5 31.8 26.7
C-6 22.6 32.5
C-7 (-CH2Cl / -CHs3) 14.1 45.1
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Note: Predicted values for 7-Chloro-1-heptanol are based on established substituent effects. A
typical R-CH2ClI shift is in the 40-45 ppm range.[2]

ble 3: | : | :

7-Chloro-1-heptanol

o 1-heptanol
Vibrational Mode Wavenumber (cm~1)  Appearance
Wavenumber (cm—1) .
(Predicted)
O-H Stretch ~3330[3] ~3330 Broad, Strong
C-H Stretch (sp3) 2850-2960[4] 2850-2960 Strong, Sharp
C-O Stretch ~1058 ~1058 Strong
C-CI Stretch N/A ~725 Strong

Table 4: Mass Spectrometry Data Comparison

Parameter 1-heptanol 7-Chloro-1-heptanol
Molecular Formula C7H160[1] C7H15CIO[5]

Molecular Weight 116.20 g/mol [6] 150.64 g/mol [5]
Molecular lon (M*) m/z 116[7] m/z 150 (M), 152 (M+2)

114 ([M-HCI]*), 98, 91/93

Key Fragments (m/z) 70, 56, 43, 41, 31
([CaHeCI), 49/51 (JCH2CI)

Visualizing Structural and Spectroscopic
Relationships

The following diagram illustrates the structural differences between the two molecules and
highlights the origin of their distinct spectral characteristics.
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Spectroscopic Influence of Terminal Chlorine Substitution

Key Spectral Effects

13C NMR: C-7 at ~45 ppm

1H NMR: Protons on C-7 at ~3.5 ppm
7-Ch|0r0-1-heptan0| % (Significant downfield shift)
/
C-Cl IR: New C-Cl stretch
CIl-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH >
35C1/37Cl
l-HeptanoI MS: M*/M+2 isotope pattern (3:1)
at m/z 150/152

CH3-CHz2-CH2-CH2-CH2-CH2-CH2-OH

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582617#spectroscopic-comparison-of-7-chloro-1-
heptanol-and-1-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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